5-(2,6-Bis(4carboxyphenyl)pyridin-4-yl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid is a complex organic compound with the molecular formula C27H17NO8 and a molecular weight of 483.43 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxyphenyl groups and an isophthalic acid moiety. It is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Vorbereitungsmethoden
The synthesis of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with carboxyphenyl groups: The pyridine ring is then substituted with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Introduction of the isophthalic acid moiety: Finally, the isophthalic acid moiety is introduced through a series of condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid involves its ability to form stable complexes with metal ions through coordination bonds . The carboxylate groups and the nitrogen atom in the pyridine ring act as coordination sites, allowing the compound to bind to metal ions and form extended network structures . These interactions are crucial for its applications in MOFs and COFs .
Vergleich Mit ähnlichen Verbindungen
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)isophthalic acid: This compound has a similar structure but lacks the carboxyphenyl groups, making it less versatile in forming extended network structures.
1,3-Benzenedicarboxylic acid:
The uniqueness of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid lies in its ability to form stable and versatile coordination complexes, making it highly valuable in the synthesis of advanced materials .
Eigenschaften
Molekularformel |
C27H17NO8 |
---|---|
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
5-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H17NO8/c29-24(30)16-5-1-14(2-6-16)22-12-19(18-9-20(26(33)34)11-21(10-18)27(35)36)13-23(28-22)15-3-7-17(8-4-15)25(31)32/h1-13H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
YTTBBSGJDLKVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.